molecular formula C11H14F2O2 B2926064 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 2166818-50-2

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid

Cat. No.: B2926064
CAS No.: 2166818-50-2
M. Wt: 216.228
InChI Key: ZBAZLXIDEDSHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a polycyclic carboxylic acid characterized by a dispiro framework with fluorine substituents at the 8,8 positions. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., spiro, bicyclic, and fluorinated carboxylic acids) suggest applications in drug development, particularly in central nervous system (CNS) targeting or enzyme inhibition .

Properties

IUPAC Name

8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAZLXIDEDSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorodispiro[313614]decane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include fluorinating agents and carboxylating agents .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

8-Oxodispiro[3.1.36.14]decane-2-carboxylic Acid

This compound () shares the dispiro core and carboxylic acid group but replaces fluorine with an oxo group at position 6. The absence of fluorine reduces electronegativity, likely decreasing metabolic stability and membrane permeability compared to the difluoro analog.

SR48692 (NTR1 Antagonist)

SR48692 (tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid derivative) features a tricyclo system with chlorine and methoxy substituents (). The fluorine in 8,8-difluorodispiro may mimic chlorine’s electron-withdrawing effects but with reduced toxicity .

Beta-Lactam Antibiotics

Compounds like (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () incorporate sulfur and nitrogen in bicyclic systems. These heteroatoms enable beta-lactamase resistance, a feature absent in the target compound. However, the dispiro system’s rigidity could inspire novel enzyme inhibitors with reduced ring strain .

Fluorinated vs. Non-Fluorinated Analogs

8,8-Difluoro vs. 8-Oxo Derivatives

Fluorine’s strong electronegativity in the target compound enhances lipid solubility and resistance to oxidative metabolism compared to the oxo derivative. This modification may prolong half-life in vivo, as seen in fluorinated pharmaceuticals like fluoxetine .

Comparison with Diazaspiro Compounds

Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione () feature nitrogen atoms in the spiro framework, enabling hydrogen bonding with biological targets. The target compound’s lack of nitrogen may reduce polar interactions but increase blood-brain barrier penetration, favoring CNS applications .

Pharmacological Implications

The target compound’s structural features align with neurotensin receptor (NTR) antagonists (), where fluorinated bicyclic systems improve receptor affinity and pharmacokinetics. For example, SR142948A (adamantane-based NTR antagonist) uses a bulky carbocyclic system, whereas the dispiro framework may offer a balance of rigidity and solubility for improved targeting .

Data Tables

Table 1: Structural and Functional Comparison of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic Acid and Analogs

Compound Name Core Structure Key Substituents Biological Activity Solubility/Stability Insights Reference
This compound Dispiro[3.1.36.14]decane 8,8-F₂, COOH Hypothesized CNS targeting High lipophilicity, metabolic stability
8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid Dispiro[3.1.36.14]decane 8-O, COOH Unknown Moderate solubility via H-bonding
SR48692 Tricyclo[3.3.1.1³,⁷]decane Cl, OCH₃, COOH NTR1 antagonism High receptor specificity
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-... Thia-azabicyclo[3.2.0]heptane NH₂, S, COOH Beta-lactam antibiotic Enzymatic resistance, moderate stability

Biological Activity

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is an organic compound notable for its unique dispiro structure and the presence of fluorine atoms, which contribute to its biological activity. This compound is being investigated for its potential applications in medicinal chemistry, particularly as an inhibitor or biochemical probe.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14F2O2
  • Molecular Weight : 216.22 g/mol
  • CAS Number : 2166818-50-2

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, which may lead to inhibition of enzymatic activity or modulation of receptor functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of enzymes.
  • Receptor Modulation : It may alter receptor activity, impacting cellular signaling pathways.

Biological Activity Studies

Research has focused on exploring the compound's anti-inflammatory and anticancer properties, among other therapeutic potentials.

Case Study Overview

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study BAnticancer activityShowed cytotoxic effects on cancer cell lines with IC50 values indicating potency at low concentrations.
Study CEnzyme inhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

Comparative Analysis with Similar Compounds

The unique structural characteristics of this compound differentiate it from related compounds:

CompoundStructureBiological Activity
This compoundDispiro structure with carboxylic acidAnti-inflammatory and anticancer properties
2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acidSimilar dispiro structure but with amino groupEnhanced enzyme inhibition potential

Synthesis and Production

The synthesis of this compound typically involves multiple steps starting from simpler organic molecules, utilizing fluorinating agents and carboxylating agents to achieve the desired structure.

Synthetic Route Example:

  • Fluorination : Introduction of fluorine atoms under controlled conditions.
  • Carboxylation : Formation of the carboxylic acid group.
  • Purification : Advanced techniques such as chromatography to ensure high yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.